molecular formula C6H6ClN3O2 B13110419 2-Amino-4-methoxypyrimidine-5-carbonyl chloride CAS No. 773798-35-9

2-Amino-4-methoxypyrimidine-5-carbonyl chloride

Cat. No.: B13110419
CAS No.: 773798-35-9
M. Wt: 187.58 g/mol
InChI Key: XJZGAWUKXHAQNI-UHFFFAOYSA-N
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Description

2-Amino-4-methoxypyrimidine-5-carbonyl chloride is a specialized chemical building block designed for pharmaceutical and life science research. This compound features a pyrimidine ring, a common structural motif in medicinal chemistry, which is functionalized with a reactive carbonyl chloride group. This acyl chloride moiety makes the molecule a versatile intermediate for forming amide or ester bonds, facilitating its use in the synthesis of more complex molecules. The presence of both amino and methoxy substituents on the ring provides additional sites for hydrogen bonding and further chemical modification, allowing researchers to fine-tune the properties of the resulting compounds. Pyrimidine derivatives are of significant research interest due to their wide range of biological activities. They are frequently explored as core structures in the development of novel antibacterial agents, as seen in studies targeting enzymes in the methylerythritol phosphate (MEP) pathway found in many bacteria . The structural features of this compound make it a valuable scaffold for constructing potential enzyme inhibitors or for use in the synthesis of pyrido pyrimidines and other fused heterocyclic systems, which are prominent in drug discovery efforts . As a key synthetic intermediate, 2-Amino-4-methoxypyrimidine-5-carbonyl chloride can be employed to introduce the 2-amino-4-methoxypyrimidine-5-carbonyl moiety into target molecules through reactions with various nucleophiles, such as amines and alcohols. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

773798-35-9

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

2-amino-4-methoxypyrimidine-5-carbonyl chloride

InChI

InChI=1S/C6H6ClN3O2/c1-12-5-3(4(7)11)2-9-6(8)10-5/h2H,1H3,(H2,8,9,10)

InChI Key

XJZGAWUKXHAQNI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(=O)Cl)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Amino-4-methoxypyrimidine-5-carboxylic Acid/Ester

  • The pyrimidine ring is constructed via condensation reactions involving O-methylisourea salts and alkyl alkoxymethylenemalonates in aqueous alkaline media.
  • This condensation yields 5-alkoxycarbonyl-4-hydroxy-2-methoxypyrimidine intermediates, which upon acidification precipitate as the free acid or ester forms.
  • Purification is achieved by recrystallization from solvents such as isopropanol, yielding high purity intermediates with yields around 77-80%.
Parameter Conditions/Details Yield (%) Notes
Condensation medium Aqueous, pH controlled (alkaline then pH ~5) ~77-80 Stirring at room temperature
Precipitation Acidification with acetic acid - Precipitate dissolves and is filtered
Purification Recrystallization from isopropanol - Melting point ~146°C

Step 2: Conversion to 2-Amino-4-methoxypyrimidine-5-carbonyl Chloride

  • The acid or ester intermediate is suspended in a polar aprotic solvent such as dimethylformamide (DMF).
  • Thionyl chloride (SOCl₂) is added at room temperature, converting the hydroxy or ester group at position 5 into the acid chloride.
  • The reaction proceeds with stirring for about 30 minutes at ambient temperature.
  • The product is isolated by quenching into ice water, followed by organic solvent extraction (e.g., benzene or chloroform), washing, drying, and concentration under reduced pressure.
  • Final purification can be achieved by vacuum distillation to obtain the acid chloride as a pure oil or solid.
Parameter Conditions/Details Yield (%) Notes
Solvent Dimethylformamide (DMF) - Suspension of intermediate
Chlorinating agent Thionyl chloride (SOCl₂) - Added slowly, reaction at room temp
Reaction time 30 minutes - Ambient temperature
Work-up Quench in ice-water, extraction with benzene/chloroform 94 Washing with sodium bicarbonate and water
Purification Vacuum distillation - Boiling point under reduced pressure

Detailed Reaction Scheme

Research Findings and Optimization Notes

  • Temperature Control: Maintaining reaction temperatures between 15-30°C during chlorination and acidification steps is critical to minimize side reactions and degradation.
  • Solvent Choice: DMF is preferred for chlorination due to its ability to dissolve pyrimidine intermediates and facilitate smooth conversion.
  • Purification: Use of diatomaceous earth filtration and drying agents like MgSO₄ during extraction improves purity.
  • Yield Optimization: Slow addition of thionyl chloride and controlled pH adjustment during precipitation steps improve overall yields (up to 94% for acid chloride).
  • Environmental and Safety Considerations: Handling of thionyl chloride requires strict moisture control and ventilation due to release of HCl and SO₂ gases.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Time Yield (%) Notes
Condensation O-methylisourea salt + alkyl alkoxymethylenemalonate Water (aqueous) 20-30 ~3 hours ~77-80 Stirring, pH adjusted to 5
Acidification Acetic acid Water 15-25 30 min - Precipitate formation
Chlorination Thionyl chloride (SOCl₂) Dimethylformamide 20-25 30 min ~94 Stirring, slow addition
Work-up & Purification Extraction (benzene/chloroform), drying, distillation Organic solvents Ambient Variable - Vacuum distillation final step

Additional Considerations

  • Alternative methods for preparing related pyrimidine derivatives involve catalytic methylation using dimethyl carbonate and sodium methoxide, but these are more relevant to methoxypyrimidines without acid chloride functionality.
  • The described chlorination method using thionyl chloride remains the gold standard for preparing acid chlorides from pyrimidine carboxylic acid derivatives due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxypyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed to form 2-Amino-4-methoxypyrimidine-5-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with other heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, chloroform, ethanol.

    Catalysts: Base catalysts such as triethylamine or pyridine.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

2-Amino-4-methoxypyrimidine-5-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxypyrimidine-5-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact mechanism involves the formation of covalent bonds with target molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares 2-amino-4-methoxypyrimidine-5-carbonyl chloride with key analogs:

Compound Name Substituents Molecular Weight Key Functional Groups Applications/Reactivity
2-Amino-4-methoxypyrimidine-5-carbonyl chloride 2-NH₂, 4-OCH₃, 5-COCl ~189.59 (calc.) Carbonyl chloride, amino Acylating agent, drug synthesis
2-Chloro-4-methoxypyrimidine-5-carbonitrile 2-Cl, 4-OCH₃, 5-CN 169.57 Nitrile, methoxy Intermediate in heterocyclic chemistry
Methyl 2-amino-4-chloro-5-pyrimidinecarboxylate 2-NH₂, 4-Cl, 5-COOCH₃ ~217.62 (calc.) Ester, amino Antimicrobial agent synthesis
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride 4-NH₂, 5-CH₂NH₂, 2-CH₃ 199.10 Amine, hydrochlorides Pharmaceutical salt forms

Key Research Findings

  • Electronic Effects : Methoxy groups (electron-donating) at position 4 stabilize the pyrimidine ring via resonance, while chloro substituents (electron-withdrawing) enhance electrophilicity at adjacent positions. This difference impacts regioselectivity in further substitutions .
  • Solubility and Stability: Hydrochloride salts (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) improve water solubility for drug formulations, whereas carbonyl chlorides require anhydrous conditions due to hydrolysis sensitivity .

Biological Activity

2-Amino-4-methoxypyrimidine-5-carbonyl chloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of heterocyclic compounds that are integral to various biochemical processes and therapeutic applications. This article examines the biological activity of 2-amino-4-methoxypyrimidine-5-carbonyl chloride, highlighting its mechanisms of action, biological implications, and relevant research findings.

The chemical structure and properties of 2-amino-4-methoxypyrimidine-5-carbonyl chloride can be summarized as follows:

PropertyValue
CAS Number 59793-47-4
Molecular Formula C6H7ClN2O2
Molecular Weight 176.58 g/mol
IUPAC Name 2-amino-4-methoxypyrimidine-5-carbonyl chloride
Canonical SMILES CCOC(=O)C1=NC(=N1)N=C(C)Cl

The biological activity of 2-amino-4-methoxypyrimidine-5-carbonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis and cellular proliferation.

  • Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme critical in purine metabolism, which could have implications for conditions like gout and hyperuricemia .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidines, including this compound, exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus .

Antimicrobial Properties

Research has demonstrated that 2-amino-4-methoxypyrimidine-5-carbonyl chloride possesses significant antimicrobial activity. It has been tested against several pathogens, with varying degrees of effectiveness:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiproliferative Effects

In vitro studies have indicated that this compound can exhibit antiproliferative effects on cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values suggesting cytotoxicity.

Cell LineIC50 (µM)
MCF-715.0
PC-320.5

These findings highlight the potential of 2-amino-4-methoxypyrimidine-5-carbonyl chloride as an anticancer agent.

Case Studies

Several case studies have explored the biological effects of pyrimidine derivatives similar to 2-amino-4-methoxypyrimidine-5-carbonyl chloride:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cells, revealing that modifications at the 5-position significantly enhanced their activity against breast and prostate cancer cells .
  • Antimicrobial Screening : Another study screened a library of pyrimidines for antimicrobial properties, identifying several compounds with activity against Staphylococcus aureus, emphasizing the importance of structural variations in enhancing efficacy .

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